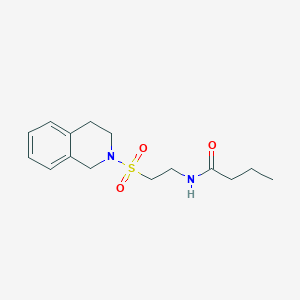

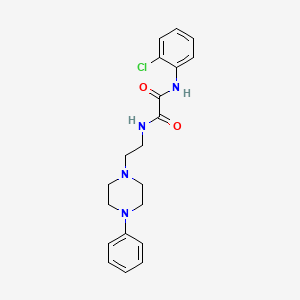

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain a ring structure containing at least two different elements as members of its rings) that have been used in the synthesis of a variety of therapeutic agents .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 3,4-dihydroisoquinoline scaffold, with additional sulfonyl and ethylbutyramide groups attached. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoquinolines, in general, can undergo a variety of reactions, including reductions, oxidations, and substitutions .Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structural features of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide make it an interesting candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. Key areas include:

- Antidepressants : Investigating derivatives of this compound for their antidepressant activity .

- Anticonvulsants : Exploring its potential as an anticonvulsant agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- α-Cyanation : A metal-free oxidative α-cyanation method has been developed using this compound as a substrate. The reaction proceeds efficiently at ambient temperature, providing access to α-cyano-substituted tetrahydroisoquinolines .

Natural Product Synthesis

The compound’s reactivity allows for efficient access to natural products:

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with the peroxisome proliferator-activated receptor delta .

Mode of Action

It is known that similar compounds can interact with their targets to modulate their activity .

Biochemical Pathways

Compounds with similar structures have been found to exhibit various biological properties .

Result of Action

Similar compounds have been found to exhibit various biological properties .

Future Directions

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-2-5-15(18)16-9-11-21(19,20)17-10-8-13-6-3-4-7-14(13)12-17/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGCXVXQTKLZMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)